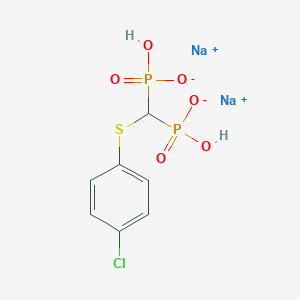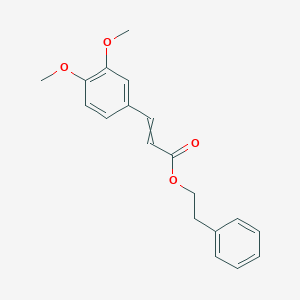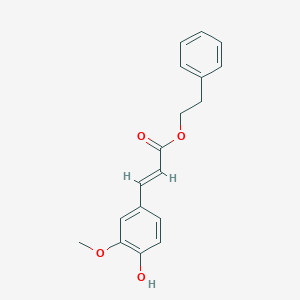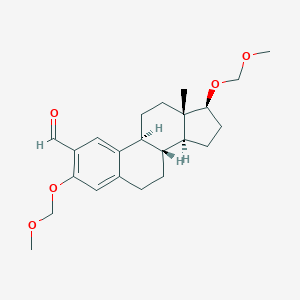
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is a derivative of estradiol, a primary female sex hormone. This compound is characterized by the presence of formyl and methoxymethyl groups attached to the estradiol backbone. It has a molecular formula of C23H32O5 and a molecular weight of 388.50 . This compound is primarily used in research settings, particularly in the fields of proteomics and steroid chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol typically involves the protection of hydroxyl groups on the estradiol molecule followed by formylation. The methoxymethyl groups are introduced using methoxymethyl chloride in the presence of a base such as sodium hydride. The formyl group is then introduced using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-3,17|A-O-bis(methoxymethyl)estradiol.
Reduction: 2-Hydroxymethyl-3,17|A-O-bis(methoxymethyl)estradiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex steroid derivatives.
Biology: Employed in studies investigating the biological activity of estradiol derivatives.
Medicine: Explored for potential therapeutic applications, particularly in hormone replacement therapy.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of estrogen-responsive genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound, primarily responsible for the development and maintenance of female reproductive tissues.
Estrone: Another naturally occurring estrogen, less potent than estradiol.
Estriol: A weaker estrogen, primarily produced during pregnancy.
Uniqueness
2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol is unique due to the presence of formyl and methoxymethyl groups, which confer distinct chemical properties and biological activities compared to its parent compound, estradiol. These modifications enhance its stability and solubility, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-23-9-8-17-18(20(23)6-7-22(23)28-14-26-3)5-4-15-11-21(27-13-25-2)16(12-24)10-19(15)17/h10-12,17-18,20,22H,4-9,13-14H2,1-3H3/t17-,18+,20-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRCGHQMTWFDPC-PAHONEIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OCOC)CCC4=CC(=C(C=C34)C=O)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450273 |
Source


|
| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123715-80-0 |
Source


|
| Record name | 2-Formyl-3,17|A-O-bis(methoxymethyl)estradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
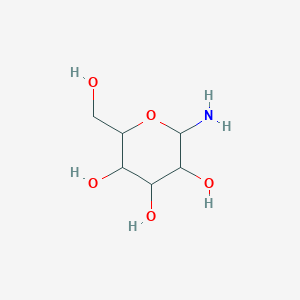
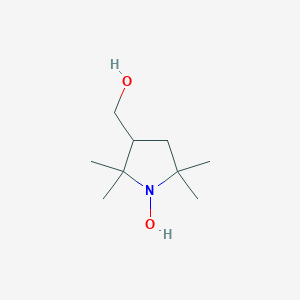
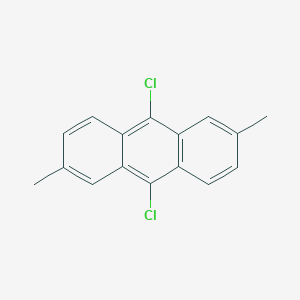

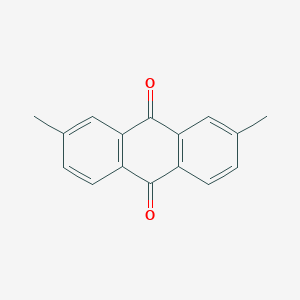
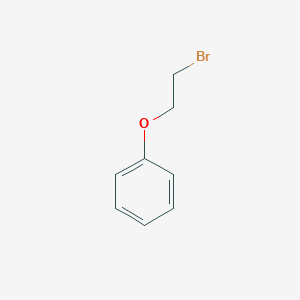
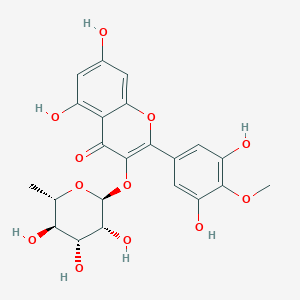


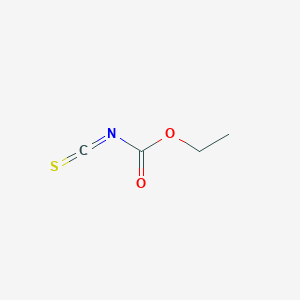
![(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE](/img/structure/B15488.png)
